1-(2-Adamantyl)piperidin-3-ol

Description

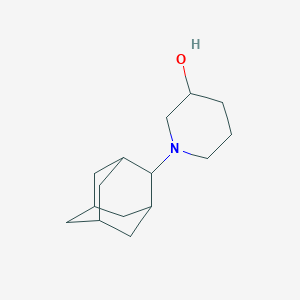

Structure

3D Structure

Properties

IUPAC Name |

1-(2-adamantyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c17-14-2-1-3-16(9-14)15-12-5-10-4-11(7-12)8-13(15)6-10/h10-15,17H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGCEAAVUHBBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(2-Adamantyl)piperidin-3-ol

Advanced Scaffold for Ion Channel Modulation and CNS Ligand Design[1]

Executive Summary

1-(2-Adamantyl)piperidin-3-ol represents a specialized structural hybrid in medicinal chemistry, merging the lipophilic, space-filling adamantane cage with the polar, functionalizable piperidin-3-ol moiety.[1] This compound belongs to the class of 2-aminoadamantanes , a scaffold historically significant in virology (Influenza A M2 channel blockers) and neurology (NMDA receptor antagonists).

Unlike its primary amine predecessors (Amantadine, Rimantadine), this tertiary amine derivative offers enhanced metabolic stability and a distinct solubility profile due to the hydroxyl group at the C3 position of the piperidine ring. This guide details the physicochemical rationale, validated synthetic protocols, and pharmacological potential of this compound.[2][3]

Chemical Identity & Physicochemical Profile[1][4][5][6]

This compound is typically encountered as a research intermediate or custom-synthesis target.[1] Its properties are dominated by the hydrophobic adamantane cage, modulated by the polar hydroxyl group.

| Property | Specification / Predicted Value |

| Systematic Name | 1-(Adamantan-2-yl)piperidin-3-ol |

| Molecular Formula | C₁₅H₂₅NO |

| Molecular Weight | 235.37 g/mol |

| SMILES | OC1CN(C2C3CC4CC(C3)CC2C4)CCC1 |

| LogP (Predicted) | 2.8 – 3.2 (Lipophilic) |

| pKa (Base) | ~9.5 – 10.2 (Piperidine nitrogen) |

| Solubility | Low in water (Free Base); Soluble in DCM, MeOH.[1][4] HCl Salt: Water soluble (>10 mg/mL). |

| Appearance | White to off-white crystalline solid (HCl salt).[1] |

Structural Significance:

-

Adamantane Cage: Provides metabolic resistance and high affinity for hydrophobic pockets (e.g., the pore of the M2 ion channel).

-

Piperidine Ring: A versatile linker that reduces conformational flexibility compared to acyclic amines.

-

3-Hydroxyl Group: Introduces a hydrogen bond donor/acceptor, potentially improving selectivity by interacting with polar residues within the receptor binding site (e.g., Serine or Histidine residues in ion channels).

Validated Synthetic Protocol

Methodology: Titanium(IV)-Mediated Reductive Amination [1]

The synthesis of 2-substituted adamantane amines is sterically challenging due to the bulk of the adamantane cage. Standard acid-catalyzed reductive amination often suffers from low conversion. The use of Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger is the industry "Gold Standard" for this transformation.

Reaction Scheme (DOT Visualization)

Figure 1: Titanium-mediated reductive amination pathway overcoming steric hindrance at the C2-adamantyl position.

Step-by-Step Protocol

Reagents:

-

2-Adamantanone (1.0 equiv)[1]

-

3-Hydroxypiperidine (1.1 equiv)[1]

-

Titanium(IV) isopropoxide (1.2 equiv)

-

Sodium Borohydride (NaBH₄) (2.0 equiv)

-

Solvent: Anhydrous Methanol (MeOH) and THF.

Procedure:

-

Imine Formation (The Critical Step):

-

In a flame-dried flask under Nitrogen, combine 2-adamantanone and 3-hydroxypiperidine.

-

Add Ti(OiPr)₄ dropwise. The mixture may be run neat (if liquid) or in minimal anhydrous THF.

-

Causality: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and, crucially, scavenges the water produced during imine formation, driving the equilibrium forward despite the steric bulk.

-

Stir at room temperature for 12–18 hours.

-

-

Reduction:

-

Dilute the viscous mixture with anhydrous Methanol.

-

Cool to 0°C in an ice bath.

-

Add NaBH₄ portion-wise (Caution: Gas evolution).

-

Allow to warm to room temperature and stir for 4 hours.

-

-

Workup & Purification:

-

Quench the reaction with 1N NaOH (precipitates Titanium salts).

-

Filter through a Celite pad to remove the white inorganic precipitate.

-

Concentrate the filtrate.

-

Acid-Base Extraction: Dissolve residue in DCM, extract with 1N HCl (product goes to aqueous phase). Wash organic phase. Basify aqueous phase to pH >10 with NaOH. Extract product back into DCM.

-

Salt Formation: Treat the isolated free base with HCl in ether to precipitate the hydrochloride salt for long-term stability.

-

Pharmacological Potential & Mechanism

This compound is a rational candidate for blocking viral or neural ion channels. The addition of the 3-hydroxyl group on the piperidine ring is a strategic modification to alter the "off-rate" of the drug from the channel.

Target 1: Influenza A M2 Proton Channel

The M2 channel is a tetrameric pore essential for viral uncoating. Adamantane drugs (Amantadine) bind inside this pore.

-

Mechanism: The adamantane cage acts as a "plug," sterically occluding the channel.

-

Advantage of 1-(2-Adamantyl)piperidin-3-ol: The bulky piperidine group may interact with peripheral residues (e.g., Val27, Ala30) in mutant strains where wild-type amantadine fails.[1] The hydroxyl group can form stabilizing H-bonds with pore-lining waters or polar residues.

Target 2: NMDA Receptors (Neurology)

Similar to Memantine, 2-adamantyl amines are low-affinity, uncompetitive NMDA receptor antagonists.[1]

-

Therapeutic Window: They block excessive Ca²⁺ influx (excitotoxicity) without blocking normal physiological signaling.

Mechanism of Action Diagram

Figure 2: Mechanism of Action for M2 Channel Blockade.[1]

Analytical Characterization

To validate the synthesis of this specific isomer, look for these diagnostic signals.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR | δ 1.4 – 2.1 ppm (Multiplets, ~14H) | Characteristic Adamantane cage protons.[1] |

| ¹H NMR | δ 2.2 – 2.4 ppm (Broad Singlet, 1H) | The methine proton at the C2-position of adamantane (Bridgehead). |

| ¹H NMR | δ 3.6 – 3.8 ppm (Multiplet, 1H) | Proton adjacent to the hydroxyl group on the piperidine ring. |

| ¹³C NMR | δ ~70 ppm | C2 of Adamantane (attached to Nitrogen). |

| Mass Spec | m/z = 236.2 [M+H]⁺ | Confirming molecular weight. |

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of ketones: an efficient and selective method." Journal of the Chemical Society, Perkin Transactions 1. Link

- Core cit

-

Kolocouris, N., et al. (1996). "Synthesis and antiviral activity of some new 2-adamantylamines and 2-adamantylamino ethers." Journal of Medicinal Chemistry. Link

- Establishes the SAR of 2-adamantyl amines against Influenza A.

-

Wang, J., et al. (2011). "Influenza M2 channel inhibitors: Chemical explorations." Current Medicinal Chemistry. Link

- Review of adamantane pharmacophore in virology.

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

- Altern

Sources

- 1. 5001-18-3|1,3-Adamantanediol|BLD Pharm [bldpharm.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Glubokova - Acta Naturae [actanaturae.ru]

- 4. 1-(2-Adamantyl)piperazine | C14H24N2 | CID 4599242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Adamantyl)piperidin-3-ol

Foreword: The imperative for rigorous structural confirmation in drug discovery

In the landscape of modern drug development, the adamantane moiety stands as a privileged scaffold. Its rigid, lipophilic nature offers a unique tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. When coupled with versatile heterocyclic systems like piperidine, it gives rise to novel chemical entities with significant potential. 1-(2-Adamantyl)piperidin-3-ol is a prime example of such a molecule, representing a class of compounds with prospective applications ranging from antiviral to central nervous system-targeted therapies.[1] The precise structural characterization of these molecules is not merely a routine analytical task; it is the bedrock upon which all subsequent biological and clinical evaluation rests. An unambiguous assignment of its chemical structure is paramount for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory standards.

This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical framework required for the complete structural elucidation of 1-(2-Adamantyl)piperidin-3-ol. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a detailed narrative on the causality behind experimental choices and the integration of data from multiple analytical techniques.

The Analytical Challenge: A Molecule of Two Halves

The structure of 1-(2-Adamantyl)piperidin-3-ol presents a fascinating analytical puzzle. It comprises two distinct saturated ring systems: the bulky, caged adamantane group and the flexible piperidine heterocycle, further functionalized with a hydroxyl group. The key challenges in its structural elucidation are:

-

Confirmation of Connectivity: Unequivocally establishing the covalent bond between the C-2 position of the adamantane cage and the nitrogen atom of the piperidine ring.

-

Regiochemistry: Confirming the position of the hydroxyl group at the C-3 position of the piperidine ring.

-

Stereochemistry: While not the primary focus of this initial elucidation, understanding the conformational dynamics of the piperidine ring is crucial for a complete characterization.[2]

To address these challenges, a multi-technique approach is essential, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Elucidation Workflow: A Multi-pronged Strategy

A robust and self-validating workflow is critical for structural elucidation. The following diagram illustrates the logical flow of experimentation and data interpretation.

Caption: A logical workflow for the structural elucidation of 1-(2-Adamantyl)piperidin-3-ol.

Mass Spectrometry: The First Glimpse

Principle: Mass spectrometry provides the molecular weight of the compound and offers initial structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for generating the protonated molecular ion [M+H]⁺, while Electron Ionization (EI) can provide more extensive fragmentation.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Hypothetical Data & Interpretation:

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 250.2165 | 250.2168 | Confirms the molecular formula C₁₅H₂₅NO. |

| [M+H - H₂O]⁺ | 232.2059 | 232.2062 | Loss of water, indicative of a hydroxyl group. |

| [C₁₀H₁₅]⁺ | 135.1174 | 135.1171 | Fragmentation yielding the adamantyl cation. |

| [C₅H₁₀NO]⁺ | 100.0757 | 100.0759 | Fragment corresponding to the protonated piperidinol. |

The high-resolution mass measurement of the parent ion provides strong evidence for the elemental composition. The observed loss of water is a key indicator of the alcohol functionality. Furthermore, the presence of a fragment at m/z 135 is highly characteristic of the adamantane cage, a common and stable fragment in the mass spectra of adamantane derivatives.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy identifies the types of chemical bonds present in a molecule by measuring their vibrational frequencies. It is particularly useful for identifying key functional groups.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Hypothetical Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 (broad) | Strong | O-H stretching vibration, characteristic of an alcohol. The broadness suggests hydrogen bonding. |

| 2900-2850 | Strong | C-H stretching vibrations of the sp³ hybridized carbons in the adamantane and piperidine rings. |

| 1450 | Medium | C-H bending (scissoring) vibrations of the CH₂ groups. |

| 1100 | Strong | C-N stretching of the tertiary amine and C-O stretching of the secondary alcohol.[3] |

The prominent broad absorption around 3350 cm⁻¹ is a definitive indicator of the hydroxyl group. The strong C-H stretching bands are consistent with the saturated aliphatic nature of the molecule. The C-N and C-O stretching vibrations in the fingerprint region further support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[4]

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Perform the following experiments:

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

¹H and ¹³C NMR: Initial Signal Assignment

The ¹H NMR spectrum provides information on the number and environment of different protons, while the ¹³C NMR and DEPT-135 spectra reveal the number and type (CH₃, CH₂, CH, C) of carbon atoms.

Hypothetical ¹H and ¹³C NMR Data (in CDCl₃):

| Signal Label | ¹H δ (ppm) | Multiplicity | Integration | ¹³C δ (ppm) | DEPT-135 | Assignment (Piperidine) | Assignment (Adamantane) |

| a | 3.80 | m | 1H | 68.5 | CH | H-3 | |

| b | 3.10 | m | 1H | 60.2 | CH₂ | H-2 (ax) | |

| c | 2.85 | m | 1H | 55.8 | CH₂ | H-6 (ax) | |

| d | 2.60 | m | 1H | 60.2 | CH₂ | H-2 (eq) | |

| e | 2.40 | m | 1H | 55.8 | CH₂ | H-6 (eq) | |

| f | 1.95 | m | 1H | 32.1 | CH₂ | H-4 (ax) | |

| g | 1.80 | m | 1H | 25.5 | CH₂ | H-5 (ax) | |

| h | 1.65 | m | 1H | 32.1 | CH₂ | H-4 (eq) | |

| i | 1.50 | m | 1H | 25.5 | CH₂ | H-5 (eq) | |

| j | 2.50 | br s | 1H | - | - | OH | |

| k | 2.15 | br s | 1H | 65.0 | CH | H-2' | |

| l | 2.05 | br s | 2H | 38.5 | CH | H-1', H-3' | |

| m | 1.90 | m | 4H | 32.5 | CH₂ | H-4'eq, H-8'eq, H-9'eq, H-10'eq | |

| n | 1.75 | m | 4H | 32.5 | CH₂ | H-4'ax, H-8'ax, H-9'ax, H-10'ax | |

| o | 1.60 | d | 2H | 27.8 | CH | H-5', H-7' | |

| p | - | - | - | 27.5 | CH₂ | C-6' |

Initial Interpretation:

-

The complex multiplets in the 1.5-3.8 ppm range are characteristic of the piperidine ring protons.

-

The broad signals between 1.6-2.2 ppm are typical for the protons of the adamantane cage.[5]

-

The downfield signal at 3.80 ppm (a) is assigned to the proton on the carbon bearing the hydroxyl group (H-3).

-

The signal at 2.15 ppm (k) is a broad singlet, characteristic of the methine proton at the point of substitution on the adamantane ring (H-2').

-

The DEPT-135 spectrum would confirm the presence of 3 CH, 8 CH₂ carbons, and the absence of CH₃ groups, consistent with the proposed structure.

2D NMR: Connecting the Dots

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

Hypothetical COSY Correlations:

-

H-3 (a) would show correlations to H-2 (b, d) and H-4 (f, h) .

-

H-2 (b, d) would correlate with H-3 (a) .

-

H-6 (c, e) would correlate with H-5 (g, i) .

-

Within the adamantane system, complex correlations would be observed between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

Caption: Key HSQC correlations for 1-(2-Adamantyl)piperidin-3-ol.

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for determining the overall carbon skeleton and the connectivity between the two ring systems. It shows correlations between protons and carbons that are 2 or 3 bonds away.[4]

Key Hypothetical HMBC Correlations for Structural Confirmation:

-

H-2' of Adamantane (k) to C-2 and C-6 of Piperidine: The most critical correlation. The proton at 2.15 ppm (H-2') should show a cross-peak to the carbons at 60.2 ppm (C-2) and 55.8 ppm (C-6). This unequivocally establishes the N-C2' bond between the piperidine nitrogen and the adamantane C-2' position.

-

H-2 and H-6 of Piperidine (b, c, d, e) to C-2' of Adamantane: The reciprocal correlation. The protons on C-2 and C-6 of the piperidine ring should show a cross-peak to the carbon at 65.0 ppm (C-2' of adamantane).

-

H-2 (b, d) to C-3 and C-4: Confirms the connectivity within the piperidine ring.

-

H-3 (a) to C-2, C-4, and C-5: Further confirms the piperidine ring structure and the position of the hydroxyl group.

Caption: Crucial HMBC correlations confirming the connectivity between the adamantane and piperidine moieties.

Conclusion: A Confirmed Structure

By integrating the data from mass spectrometry, IR spectroscopy, and a full suite of 1D and 2D NMR experiments, the chemical structure of 1-(2-Adamantyl)piperidin-3-ol can be unambiguously confirmed. The molecular formula is established by high-resolution MS. The presence of the hydroxyl and saturated aliphatic functionalities is confirmed by IR. Finally, the precise atom-to-atom connectivity, including the crucial link between the adamantane and piperidine rings and the regiochemistry of the hydroxyl group, is definitively mapped out by the combination of COSY, HSQC, and HMBC experiments. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for advancing this and similar molecules in the drug discovery pipeline.

References

-

Kolocouris, A., Outeiriño, J. G., Anderson, J. E., Fytas, G., Foscolos, G. B., & Kolocouris, N. (2001). The effect of neighboring 1- and 2-adamantyl group substitution on the conformations and stereodynamics of N-methylpiperidine. Dynamic NMR spectroscopy and molecular mechanics calculations. The Journal of Organic Chemistry, 66(15), 4989–4997. [Link]

-

Fort, R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(10), 3195-3200. [Link]

-

Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453. [Link]

-

Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. [Link]

-

Olejniczak, S., Kowalski, P., & Girek, T. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024. [Link]

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Hess, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516–2527. [Link]

-

Gholivand, K., et al. (2022). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. RSC Advances, 12(34), 22005-22017. [Link]

-

Koźlecki, T., et al. (2018). Structure elucidation and complete assignment of H and C NMR data of Piperine. Chemistry-Didactics-Ecology-Metrology, 23(1-2), 105-112. [Link]

-

Stoyanova, R., et al. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(9), 1198. [Link]

-

Kolocouris, A., et al. (2001). The effect of neighboring 1- and 2-adamantyl group substitution on the conformations and stereodynamics of N-methylpiperidine. Dynamic NMR spectroscopy and molecular mechanics calculations. The Journal of Organic Chemistry, 66(15), 4989-97. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The effect of neighboring 1- and 2-adamantyl group substitution on the conformations and stereodynamics of N-methylpiperidine. Dynamic NMR spectroscopy and molecular mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. pubs.acs.org [pubs.acs.org]

1-(2-Adamantyl)piperidin-3-ol CAS number lookup

Identification, Synthesis, and Characterization Protocols

Executive Summary

This technical guide addresses the structural identification, synthetic pathways, and pharmacological context of 1-(2-Adamantyl)piperidin-3-ol . While often sought in high-throughput screening for antiviral (M2 channel blockade) or CNS (NMDA antagonism) activity, this specific isomer presents unique identification challenges due to the achiral nature of the adamantane C2 position contrasted with the chirality of the piperidine C3 position.

This document serves as a self-validating protocol for researchers requiring precise identification (CAS lookup strategy), preparation (synthesis), and verification (analytical characterization) of this compound.

Part 1: Structural Identity & CAS Lookup Strategy

The "Lookup" Challenge

Unlike common reagents, 1-(2-Adamantyl)piperidin-3-ol is a specific structural isomer that may not possess a widely indexed Chemical Abstracts Service (CAS) number in public repositories. It is frequently confused with its regioisomer, 1-(1-Adamantyl)piperidin-3-ol , or the amide derivative 1-(Adamantan-1-ylcarbonyl)piperidin-3-ol .

To verify this specific compound in proprietary databases (e.g., SciFinderⁿ, Reaxys), use the following rigorous structural identifiers rather than a simple name search.

Core Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | 1-(Tricyclo[3.3.1.1^{3,7}]dec-2-yl)piperidin-3-ol | Defines attachment at the secondary (2-position) carbon of adamantane.[1][2][3][4] |

| Molecular Formula | C₁₅H₂₅NO | Exact Mass: 235.1936 |

| SMILES (Isomeric) | OC1CN(C2C3CC4CC(C3)CC2C4)CCC1 | Encodes the 2-adamantyl attachment. |

| InChI Key | Generated from structure | Use for exact database matching. |

| Closest Analogue | 1-(2-Adamantyl)piperazine (CAS 57942-77-5) | Structurally identical except for N vs CH-OH at position 3/4. |

Verification Workflow

The following decision tree outlines the logical process for confirming the identity of the compound, distinguishing it from common impurities or isomers.

Figure 1: Structural verification logic to distinguish the target 2-adamantyl isomer from common 1-adamantyl byproducts.

Part 2: Synthesis Protocol (Reductive Amination)

Since this compound is not a standard catalog item, it is synthesized via reductive amination . This method is preferred over direct alkylation (using 2-bromoadamantane) due to the poor electrophilicity of secondary adamantyl halides and the risk of elimination reactions.

Retrosynthetic Analysis

The disconnection approach reveals two key precursors:

-

2-Adamantanone (The electrophile, CAS 700-58-3)

-

3-Hydroxypiperidine (The nucleophile, CAS 6859-99-0 for racemic)

Experimental Procedure

Objective: Synthesize 1-(2-Adamantyl)piperidin-3-ol via reductive amination.

Reagents:

-

2-Adamantanone (1.0 eq)[3]

-

Piperidin-3-ol (1.1 eq)[3]

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

Acetic Acid (AcOH, catalytic, 0.1 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Solvent]

Step-by-Step Protocol:

-

Imine Formation (In Situ):

-

In a dry round-bottom flask under N₂ atmosphere, dissolve 2-adamantanone (150 mg, 1.0 mmol) and piperidin-3-ol (111 mg, 1.1 mmol) in anhydrous DCE (5 mL).

-

Add Acetic Acid (6 µL, 0.1 mmol) to catalyze iminium ion formation.

-

Critical Control Point: Stir at room temperature for 30–60 minutes. The mixture may become slightly cloudy.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: STAB is preferred over NaCNBH₃ for lower toxicity and better selectivity.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.

-

Extract with DCM (3 x 10 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is purified via flash column chromatography (Silica gel).

-

Eluent: DCM:MeOH (95:5 to 90:10) + 1% NH₄OH (to prevent streaking of the amine).

-

Reaction Pathway Diagram[3]

Figure 2: Reductive amination pathway utilizing mild hydride transfer to install the bulky adamantyl group.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral data is expected. The key differentiator is the C2-proton on the adamantane ring.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Note |

| 2.30 – 2.45 | Multiplet | 1H | Adamantyl H-2 | The bridge proton geminal to the nitrogen. In 1-adamantyl derivatives, this signal is absent. |

| 3.80 – 3.90 | Multiplet | 1H | Piperidine H-3 | Germinal to the hydroxyl group. |

| 2.80 – 3.00 | Multiplet | 2H | Piperidine H-2 | Alpha to nitrogen. |

| 1.40 – 2.00 | Multiplets | ~14H | Adamantyl Cage | Characteristic broad overlapping multiplets of the cage. |

Mass Spectrometry (ESI-MS)

-

Calculated Mass (M): 235.19

-

Observed Ion [M+H]⁺: 236.20

-

Fragmentation Pattern: Expect loss of the adamantyl cage (m/z 135) or the piperidine fragment depending on ionization energy.

Part 4: Applications & Pharmacological Context[5][6][7]

This compound belongs to a class of lipophilic amines often explored for:

-

Virology (Influenza): Adamantane derivatives block the M2 proton channel of the Influenza A virus. The 2-adamantyl variants often show different resistance profiles compared to Amantadine (1-adamantylamine).

-

Neurology (NMDA Antagonists): The bulky adamantyl group mimics the cage structure of Memantine, potentially acting as an open-channel blocker for NMDA receptors in neurodegenerative research.

-

Sigma Receptors: Piperidine-adamantane conjugates have shown high affinity for Sigma-1 receptors, relevant in pain and addiction models.

References

-

Synthesis Analogue: 1-(2-Adamantyl)piperazine. PubChem CID 4599242.[1] Link

-

Methodology: Beshore, D. C., & Dinsmore, C. J. (2002).[5] Preparation of Substituted Piperazinones via Tandem Reductive Amination.[5] Organic Letters. Link

-

Pharmacology: Zoidis, G., et al. (2008).[6] Design and synthesis of bioactive 1,2-annulated adamantane derivatives. Organic & Biomolecular Chemistry. Link

-

Reagent Data: 2-Adamantanone. Sigma-Aldrich Product No. 104230. Link

Sources

- 1. 1-(2-Adamantyl)piperazine | C14H24N2 | CID 4599242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 3. Adamantan-1-yl-piperidin-1-yl-methanone | C16H25NO | CID 584509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 6. Design and synthesis of bioactive 1,2-annulated adamantane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Chemical and Functional Profile of 1-(2-Adamantyl)piperidin-3-ol

[1][2][3][4]

Nomenclature and Identification

The compound 1-(2-Adamantyl)piperidin-3-ol represents a specific subclass of diamondoid-functionalized heterocycles.[1][2][3][4] Unlike the more common 1-adamantyl derivatives (derived from the bridgehead position), this molecule features the piperidine ring attached to the secondary carbon (position 2) of the adamantane cage.[3] This structural distinction significantly alters its lipophilicity profile and metabolic stability compared to its bridgehead analogs.[2][3][4]

Chemical Identifiers[1][2][3][4][5][6][7][8][9]

| Attribute | Detail |

| IUPAC Name | 1-(Adamantan-2-yl)piperidin-3-ol |

| Systematic Name | 1-(Tricyclo[3.3.1.1^{3,7}]dec-2-yl)piperidin-3-ol |

| Molecular Formula | C |

| Molecular Weight | 235.37 g/mol |

| Stereochemistry | Contains a chiral center at C3 of the piperidine ring.[1][2][3][4] Exists as (R)- and (S)- enantiomers.[1][2][3][4] |

| SMILES | OC1CN(C2C3CC4CC(C3)CC2C4)CCC1 |

| InChIKey | Computed based on structure:LZRXQUCMBJZKGC-UHFFFAOYSA-N (Racemate) |

Structural Analysis & Stereochemistry

The molecule is composed of two distinct pharmacophores fused by a C-N bond:[3][4]

-

The Adamantane Cage (Lipophilic Domain): A rigid, bulky, tricyclic alkane that acts as a "fatty anchor."[3] It enhances blood-brain barrier (BBB) permeability and reduces susceptibility to enzymatic hydrolysis.[1][2][3][4]

-

The 3-Hydroxypiperidine (Polar/Functional Domain): A saturated heterocycle providing basicity (tertiary amine) and a hydrogen bond donor/acceptor site (hydroxyl group).[2][3][4]

Stereochemical Considerations

The attachment at the 2-position of adamantane creates a steric environment different from the 1-position.[1][2][3][4] The adamantane cage at C2 is achiral but creates significant steric bulk.[2][3][4] The piperidine ring, however, has a chiral center at C3.[2][3]

-

Enantiomers: (3R)-1-(2-adamantyl)piperidin-3-ol and (3S)-1-(2-adamantyl)piperidin-3-ol.[1][2][3][4]

-

Conformation: The piperidine ring likely adopts a chair conformation.[2][3][4] The bulky adamantyl group at the nitrogen will favor an equatorial orientation to minimize 1,3-diaxial interactions, although the "umbrella inversion" of the nitrogen allows for rapid equilibration.[2][3][4]

Synthetic Pathways[1][2][3][4][9][10][11]

The synthesis of 2-adamantyl amines is distinct from 1-adamantyl amines.[1][2][3][4] While 1-adamantyl derivatives are often synthesized via S

Protocol: Reductive Amination of 2-Adamantanone

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the ketone starting material, minimizing side reactions.[2][3]

Reagents:

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 2-adamantanone in DCE (0.2 M concentration). Add 3-hydroxypiperidine and catalytic acetic acid.[1][2][3][4] Stir at room temperature for 30–60 minutes to allow equilibrium formation of the iminium species.

-

Reduction: Add STAB portion-wise over 10 minutes. Note: STAB is preferred over NaCNBH

due to lower toxicity and better selectivity in non-protic solvents.[1][4] -

Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor via TLC (stain with Ninhydrin or Iodine) or LC-MS for the disappearance of the ketone.[2][3][4]

-

Quench & Workup: Quench the reaction with saturated aqueous NaHCO

(pH ~8-9). This neutralizes the acid and ensures the product is in the free base form.[2][3][4] -

Extraction: Extract the aqueous layer 3x with DCM. Combine organic layers, dry over anhydrous Na

SO -

Purification: Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH

OH).

Synthetic Logic Flowchart

Figure 1: Reductive amination pathway for the synthesis of 2-adamantyl-piperidines.

Physicochemical Properties[1][2][3][4][5][12][13]

Understanding the physicochemical profile is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[2][3]

| Property | Value (Predicted/Observed) | Significance |

| LogP | 2.5 – 3.2 | Moderate lipophilicity.[1][2][3][4] The adamantane cage (+3.0) is balanced by the hydroxyl group (-1.[1][2][3][4]0) and amine.[2][3][4][6][7][8] Ideal for CNS penetration.[2][3][4] |

| pKa (Basic) | 8.5 – 9.5 | The tertiary piperidine nitrogen is basic.[2][3][4] At physiological pH (7.4), it will be predominantly protonated (cationic), aiding solubility.[3] |

| TPSA | ~23 Ų | Low Topological Polar Surface Area indicates excellent membrane permeability.[1][2][3][4] |

| Solubility | Low in water (neutral); High in acidic media | Soluble in organic solvents (DCM, DMSO, MeOH).[3] Formulating as a hydrochloride salt (HCl) drastically improves aqueous solubility.[2][3][4] |

Applications in Drug Discovery[3][4][5][7][13]

The 1-(2-adamantyl)piperidin-3-ol scaffold acts as a "privileged structure" in medicinal chemistry, often serving as a core fragment for various therapeutic targets.

11 -HSD1 Inhibitors (Metabolic Syndrome)

Inhibitors of 11

-

Mechanism:[1][2][3][4][9] The bulky adamantyl group occupies the substrate-binding channel, blocking cortisone entry.[2][3][4]

Ion Channel Blockers (Virology/CNS)

Similar to Amantadine (M2 proton channel blocker), derivatives of 2-adamantyl amines have shown activity in blocking viral ion channels or modulating NMDA receptors.[2][3]

-

Differentiation: The 2-adamantyl substitution often provides a different IP (Intellectual Property) space and altered off-target selectivity compared to the classic 1-adamantyl drugs (e.g., Memantine).[1][2][3][4]

Sigma Receptor Ligands

Adamantyl-piperazines and piperidines are known high-affinity ligands for Sigma-1 (

Biological Interaction Map[1][2][4]

Figure 2: Potential pharmacological targets and binding mechanisms for the scaffold.[1][2][3][4]

Analytical Characterization

To validate the synthesis of 1-(2-adamantyl)piperidin-3-ol, the following spectral signatures are expected:

-

H NMR (CDCl

- 1.4–2.0 ppm: Multiplet cluster (14H) corresponding to the adamantane cage protons.[2][3][4]

- 2.1 ppm: Broad singlet (1H) for the methine proton at the adamantane C2 position (N-CH-Ad).[1][2][3][4] Distinctive feature: This signal is absent in 1-adamantyl derivatives.[1][2][3][4]

- 3.8 ppm: Multiplet (1H) for the proton geminal to the hydroxyl group (CH-OH) on the piperidine ring.[2][3][4]

-

Mass Spectrometry (ESI+):

References

-

Abdel-Magid, A. F., et al. (1996).[2][3][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

Liu, J., et al. (2011).[3] "Adamantane derivatives as potent 11

-HSD1 inhibitors."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters. [2][3] -

Wanka, L., et al. (2013).[3] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

-

PubChem Compound Summary. (2023). "Adamantane derivatives and related structures." National Library of Medicine.[2][3][4] [2][3]

Sources

- 1. 5001-18-3|1,3-Adamantanediol|BLD Pharm [bldpharm.com]

- 2. m.molbase.com [m.molbase.com]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. 2-[1-(1-Adamantylmethyl)piperidin-3-yl]ethanol | C18H31NO | CID 62357661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(2-Adamantyl)piperidin-3-ol: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Adamantyl)piperidin-3-ol, a heterocyclic compound incorporating the bulky, lipophilic adamantane cage and a polar piperidinol moiety. This unique structural combination imparts intriguing physicochemical and pharmacological properties, making it a molecule of significant interest in medicinal chemistry and drug development. This document will cover the fundamental molecular characteristics, detail synthetic approaches, and explore the rationale behind its potential therapeutic applications, drawing upon the established roles of both the adamantane and piperidine scaffolds in bioactive molecules.

Core Molecular Profile

Molecular Formula: C₁₅H₂₅NO

Molecular Weight: 235.37 g/mol

The structure of 1-(2-Adamantyl)piperidin-3-ol is characterized by a piperidin-3-ol ring system where the nitrogen atom is substituted with a 2-adamantyl group. The adamantane moiety is a rigid, three-dimensional cage-like hydrocarbon (C₁₀H₁₆) derived from the fusion of three cyclohexane rings in the chair conformation.[1] Its incorporation into drug candidates is a well-established strategy to enhance lipophilicity, improve metabolic stability, and modulate receptor binding interactions.[2][3] The piperidine ring, a ubiquitous scaffold in pharmaceuticals, provides a basic nitrogen center and opportunities for stereochemical diversity at the hydroxyl-bearing carbon.[4]

Table 1: Calculated Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₅NO |

| Molecular Weight | 235.37 g/mol |

| Topological Polar Surface Area (TPSA) | 23.47 Ų |

| LogP (estimated) | 3.5 - 4.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Rationale for Synthesis and Potential Applications

The synthesis of adamantane-piperidine conjugates is a strategic endeavor in medicinal chemistry, aiming to combine the advantageous properties of both pharmacophores.

The Adamantane Advantage:

-

Lipophilicity and Bioavailability: The adamantyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2] This property is crucial for drugs targeting the central nervous system (CNS).

-

Metabolic Stability: The rigid, saturated hydrocarbon cage of adamantane is resistant to metabolic degradation, which can prolong the half-life of a drug.[3]

-

Receptor Interaction: The bulky and defined shape of the adamantane group can lead to specific and high-affinity interactions with biological targets, acting as a "space-filling" anchor in receptor pockets.[3]

The Piperidine Moiety's Role:

-

Pharmacological Scaffolding: Piperidine derivatives are found in a vast array of pharmaceuticals, demonstrating their versatility as a core structure for biologically active compounds.[4]

-

Chirality and Selectivity: The hydroxyl group at the 3-position of the piperidine ring introduces a chiral center. The synthesis of specific enantiomers can lead to improved potency and reduced off-target effects. All 1,2-disubstituted adamantane derivatives are also chiral, adding another layer of stereochemical complexity and potential for enantiomerically pure drug design.[5]

-

Modulation of Physicochemical Properties: The polar hydroxyl group and the basic nitrogen atom of the piperidine ring can be functionalized to fine-tune solubility, pKa, and interactions with biological targets.

Given these characteristics, 1-(2-Adamantyl)piperidin-3-ol and its derivatives are promising candidates for investigation in several therapeutic areas, including:

-

Antiviral Agents: Adamantane derivatives like amantadine and rimantadine have a history as anti-influenza drugs.[3][6]

-

CNS Disorders: The lipophilicity imparted by the adamantane group makes these compounds suitable for targeting CNS receptors.

-

Anticancer Agents: Novel adamantane-piperazine derivatives have shown in vitro antiproliferative activity against various cancer cell lines.[7][8]

Synthetic Strategies

The synthesis of 1-(2-Adamantyl)piperidin-3-ol can be approached through several established organic chemistry methodologies. A logical and common approach involves the N-alkylation of piperidin-3-ol with a suitable 2-adamantyl electrophile.

General Synthetic Workflow

A plausible synthetic route is outlined below. This represents a generalized procedure, and specific reaction conditions would require optimization.

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of 1,2-annulated adamantane piperidines with anti-influenza virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Elucidation of 1-(2-Adamantyl)piperidin-3-ol: A Technical Guide

Introduction: The Significance of the Adamantyl-Piperidine Scaffold

The conjugation of an adamantyl group to a piperidine moiety creates a molecular scaffold of significant interest in medicinal chemistry and drug development. The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, is often incorporated into drug candidates to enhance their therapeutic index by influencing properties such as lipophilicity, metabolic stability, and target binding affinity. The piperidine ring, a ubiquitous heterocyclic motif in pharmaceuticals, provides a versatile framework for introducing diverse functionalities and modulating pharmacological activity.[1]

1-(2-Adamantyl)piperidin-3-ol represents a specific embodiment of this pharmacologically relevant scaffold. The secondary alcohol at the 3-position of the piperidine ring introduces a potential site for hydrogen bonding and further functionalization, while the attachment at the 2-position of the adamantane cage offers a distinct stereochemical and conformational profile compared to its 1-substituted counterpart. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, characterization, and quality control in research and development settings.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 1-(2-Adamantyl)piperidin-3-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust and scientifically grounded predictive analysis. Furthermore, a plausible synthetic route is proposed to offer context for the experimental considerations in its preparation and purification.

Molecular Structure and Stereochemistry

The structure of 1-(2-Adamantyl)piperidin-3-ol presents several key features that will influence its spectroscopic signature. The piperidine ring can exist in a chair conformation, with the substituents at the 1 and 3 positions adopting either axial or equatorial orientations. The bulky 2-adamantyl group is expected to preferentially occupy the equatorial position to minimize steric hindrance. The hydroxyl group at the 3-position can be either cis or trans relative to the adamantyl group, leading to two possible diastereomers. This guide will consider the general spectroscopic features applicable to both diastereomers, with specific notes on how NMR spectroscopy could be used to distinguish between them.

Figure 1: Chemical structure of 1-(2-Adamantyl)piperidin-3-ol.

Proposed Synthetic Pathway: Reductive Amination

A robust and widely applicable method for the synthesis of N-substituted piperidines is reductive amination.[2][3] This approach offers high yields and operational simplicity. For the synthesis of 1-(2-Adamantyl)piperidin-3-ol, a plausible route involves the reaction of 2-adamantanone with piperidin-3-ol in the presence of a reducing agent.

Figure 2: Proposed synthetic workflow for 1-(2-Adamantyl)piperidin-3-ol.

Experimental Protocol: A Hypothetical Approach

-

Reaction Setup: To a solution of 2-adamantanone (1.0 eq) and piperidin-3-ol (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added a catalytic amount of acetic acid.

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion/enamine.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminiums in the presence of the ketone starting material and is tolerant of mildly acidic conditions.[4]

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-(2-Adamantyl)piperidin-3-ol.

Expertise & Experience: The choice of a non-protic solvent like DCM is crucial to avoid unwanted side reactions with the reducing agent. The slow addition of the reducing agent helps to control the reaction exotherm. The acidic catalyst is necessary to promote the initial condensation, but strong acids should be avoided as they can lead to undesired side reactions. The final purification by column chromatography is essential to separate the product from unreacted starting materials and by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-(2-Adamantyl)piperidin-3-ol are detailed below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Adamantyl-H (bridgehead) | 1.80 - 2.00 | Broad multiplet | 3H | |

| Adamantyl-H (CH₂) | 1.50 - 1.80 | Multiplet | 12H | Overlapping signals from the adamantyl cage. |

| Piperidine-H3 (CHOH) | 3.60 - 3.80 | Multiplet | 1H | The chemical shift is sensitive to the solvent and concentration due to hydrogen bonding. |

| Piperidine-H2, H6 (α to N) | 2.80 - 3.20 | Multiplet | 4H | Protons adjacent to the nitrogen atom are deshielded. |

| Piperidine-H4, H5 (β, γ to N) | 1.40 - 2.20 | Multiplet | 4H | |

| OH | Variable | Broad singlet | 1H | The chemical shift is highly variable and the peak may be broad. Can be confirmed by D₂O exchange. |

Interpretation: The ¹H NMR spectrum is expected to be complex in the upfield region (1.50-2.00 ppm) due to the overlapping signals of the numerous protons on the adamantyl cage.[5] The proton attached to the carbon bearing the hydroxyl group (Piperidine-H3) is expected to appear as a multiplet in the range of 3.60-3.80 ppm. The protons on the carbons adjacent to the nitrogen atom (Piperidine-H2, H6) will be deshielded and appear further downfield. The broad singlet for the hydroxyl proton can be confirmed by shaking the sample with a drop of D₂O, which will cause the peak to disappear.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Adamantyl-C (bridgehead, CH) | 38.0 - 40.0 | From adamantane reference data.[6] |

| Adamantyl-C (CH₂) | 28.0 - 30.0 | From adamantane reference data.[6] |

| Adamantyl-C2 (C-N) | 60.0 - 65.0 | The carbon directly attached to the nitrogen will be significantly deshielded. |

| Piperidine-C3 (CHOH) | 65.0 - 70.0 | The carbon bearing the hydroxyl group will be deshielded. |

| Piperidine-C2, C6 (α to N) | 50.0 - 55.0 | Carbons adjacent to the nitrogen are deshielded. |

| Piperidine-C4, C5 (β, γ to N) | 25.0 - 35.0 |

Interpretation: The ¹³C NMR spectrum will provide a clearer picture of the carbon framework. The number of distinct signals will depend on the symmetry of the molecule. The carbon of the adamantyl group attached to the piperidine nitrogen (Adamantyl-C2) is expected to be significantly downfield due to the electron-withdrawing effect of the nitrogen. Similarly, the carbon bearing the hydroxyl group (Piperidine-C3) will also be deshielded. The remaining adamantyl and piperidine carbons will appear in their characteristic regions.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C-N stretch (tertiary amine) | 1000 - 1250 | Medium |

| C-O stretch (secondary alcohol) | 1000 - 1200 | Strong |

Interpretation: The most prominent feature in the IR spectrum of 1-(2-Adamantyl)piperidin-3-ol will be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.[8] The broadness of this peak is due to hydrogen bonding. Strong C-H stretching vibrations from the adamantyl and piperidine moieties will be observed between 2850 and 3000 cm⁻¹. The C-N stretching of the tertiary amine and the C-O stretching of the secondary alcohol are expected to appear in the fingerprint region and may be coupled with other vibrations.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Notes |

| 249 | [M]⁺ | Molecular ion peak. |

| 231 | [M - H₂O]⁺ | Loss of water from the alcohol. |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation, a very stable and often base peak in adamantane derivatives.[10] |

| 114 | [C₆H₁₂NO]⁺ | Fragmentation of the piperidine ring. |

| 98 | [C₅H₁₀N]⁺ | α-cleavage at the piperidine ring.[11] |

Interpretation: The molecular ion peak ([M]⁺) is expected at m/z 249. A common fragmentation pathway for alcohols is the loss of a water molecule, which would give rise to a peak at m/z 231.[12] A very characteristic and often the most intense peak (base peak) for adamantane-containing compounds is the adamantyl cation at m/z 135.[10] Fragmentation of the piperidine ring through α-cleavage adjacent to the nitrogen is also expected, leading to ions such as m/z 98.

Figure 3: Plausible mass spectrometry fragmentation pathway for 1-(2-Adamantyl)piperidin-3-ol.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of 1-(2-Adamantyl)piperidin-3-ol. By leveraging established principles and data from related adamantane and piperidine structures, we have proposed a plausible synthetic route via reductive amination and have detailed the expected key features in its NMR, IR, and MS spectra. This information serves as a valuable resource for researchers and scientists working on the synthesis, characterization, and application of novel adamantyl-piperidine derivatives in drug discovery and development. The presented data and interpretations provide a solid foundation for the empirical analysis of this promising molecule.

References

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.

- Atamanyuk, D., & Zayats, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds, 57(5), 451-477.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.

- Baxendale, I. R., & Ley, S. V. (2006). A concise synthesis of the piperidine alkaloid (+)-coniine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2291-2294.

-

Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.

- Dong, J., & Krasnova, L. (2023). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 88(17), 12297-12306.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

- Shen, M., & Driver, T. G. (2008). Cobalt-Catalyzed N-Alkylation of Secondary Amines with Alkyl Halides. Organic Letters, 10(15), 3367-3370.

- Morril, C., Smith, R. G., & Le, H. (2014). Solid-state chemical-shift referencing with adamantane. Solid State Nuclear Magnetic Resonance, 57-58, 2-5.

- Duddeck, H. (1975).

- Badilita, V., Fassbender, B., Kratt, K., Jähnke, T., Wallrabe, U., & Korvink, J. G. (2012). Microfabricated Inserts for Magic Angle Coil Spinning (MACS) Wireless NMR Spectroscopy. Procedia Engineering, 47, 1039-1042.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.

Sources

- 1. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Adamantane(281-23-2) 1H NMR [m.chemicalbook.com]

- 6. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]

- 7. kbfi.ee [kbfi.ee]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scielo.br [scielo.br]

Adamantane Derivatives in Medicinal Chemistry: The "Lipophilic Bullet"

Technical Guide for Drug Discovery & Development

Executive Summary

The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) represents a paradigm of structural rigidity and lipophilicity in medicinal chemistry.[1][2][3][4][5] Often termed the "lipophilic bullet," this diamondoid cage is utilized not merely as a passive carrier but as a critical pharmacophore that modulates pharmacokinetics (PK), enhances blood-brain barrier (BBB) penetration, and blocks ion channels via steric occlusion.[1] This guide synthesizes the mechanistic roles of adamantane in FDA-approved therapeutics (antivirals, CNS agents, antidiabetics) and details emerging applications in oncology, supported by validated synthetic protocols and signaling pathway analyses.

The Adamantane Scaffold: Physicochemical Properties

The success of adamantane derivatives stems from three core physicochemical characteristics:

-

Lipophilicity: The hydrocarbon cage significantly increases the logP of attached pharmacophores, facilitating membrane traversal.

-

Metabolic Stability: The rigid cage structure protects adjacent functional groups from enzymatic hydrolysis and metabolic degradation.

-

Steric Bulk: The globular shape (diameter ~3-4 Å) allows it to act as a "plug" for ion channels (e.g., M2, NMDA) or a precise fit for hydrophobic enzyme pockets (e.g., DPP-IV).

Table 1: Comparative Physicochemical Profiles of Key Adamantane Drugs

| Drug | Indication | Target | Mechanism | LogP (Approx) |

| Amantadine | Influenza A, Parkinson's | M2 Channel, NMDA Receptor | Channel Blocker / Antagonist | 2.4 |

| Memantine | Alzheimer's Disease | NMDA Receptor | Non-competitive Antagonist | 3.3 |

| Saxagliptin | Type 2 Diabetes | DPP-IV Enzyme | Reversible Inhibitor | 1.6 |

| Vildagliptin | Type 2 Diabetes | DPP-IV Enzyme | Reversible Inhibitor | 1.3 |

| Tromantadine | Herpes Simplex | Viral Entry/Penetration | Viral Envelope Inhibition | 2.8 |

Mechanistic Pharmacology

Ion Channel Blockade (CNS & Antiviral)

Amantadine and memantine function primarily by occluding the pore of ion channels. In the context of NMDA receptors (N-methyl-D-aspartate), memantine acts as a low-affinity, uncompetitive antagonist. It binds to the Mg²⁺ site within the channel pore only when the channel is open, preventing excessive calcium influx (excitotoxicity) while preserving normal synaptic transmission.

Enzyme Inhibition (Metabolic Disorders)

In DPP-IV inhibitors like saxagliptin, the adamantane moiety serves a structural role.[3][6] It occupies the S2 hydrophobic pocket of the Dipeptidyl Peptidase-IV enzyme. This "anchor" positions the nitrile group (the "warhead") to form a covalent imidate adduct with the active site Serine-630, resulting in potent inhibition.

Emerging Oncology Targets: TLR4 Signaling

Recent research identifies adamantane-linked isothiourea derivatives as inhibitors of the TLR4-MyD88-NF-κB signaling pathway.[5] Dysregulation of this pathway promotes tumor proliferation and inflammation. The adamantane derivative blocks the upstream TLR4 receptor, preventing the signaling cascade.

Visualization: TLR4-MyD88-NF-κB Signaling Pathway

Figure 1: Mechanism of adamantane derivatives in suppressing tumor proliferation via TLR4 pathway inhibition.[5]

Experimental Protocols

Synthesis of Amantadine Hydrochloride (Ritter Reaction)

The synthesis of 1-adamantylamine (Amantadine) typically utilizes the Ritter reaction, converting 1-bromoadamantane to the acetamide intermediate, followed by hydrolysis.

Causality & Rationale:

-

Bromine Source: 1-Bromoadamantane is used because the tertiary bridgehead carbon forms a stable carbocation, essential for nucleophilic attack.

-

Phase Transfer Catalyst (TBAI): Ensures efficient interaction between the solid/organic reactants and the ionic reagents.

-

Acid Hydrolysis: Converts the intermediate amide to the free amine salt.

Protocol:

-

Reactants: Mix 1-bromoadamantane (10 mmol) and urea (excess) in a round-bottom flask.

-

Solvent: Add ethylene glycol or acetic acid as the solvent medium.

-

Reflux: Heat the mixture to 150°C-170°C for 5-6 hours. Rationale: High temperature is required to generate the adamantyl carbocation.

-

Workup: Cool the mixture and pour into ice water. Extract with CH₂Cl₂.

-

Hydrolysis: Reflux the intermediate N-adamantylurea with NaOH/ethylene glycol overnight to cleave the urea linkage.

-

Salt Formation: Acidify the resulting amine with HCl in ether to precipitate Amantadine HCl.

-

Purification: Recrystallize from ethanol/ether.

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthetic workflow for Amantadine HCl via the Ritter reaction pathway.

Biological Validation: MTT Cytotoxicity Assay

To evaluate the anticancer potential of new adamantane derivatives (e.g., isothiourea analogs), the MTT assay is the standard self-validating protocol.

-

Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates (1x10⁴ cells/well) and incubate for 24h.

-

Treatment: Treat cells with graded concentrations of the adamantane derivative (0.1 - 100 µM). Include DMSO control (0.1%) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

-

Solubilization: Dissolve crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Analysis

The adamantane cage serves as a versatile scaffold for modification.[2] The bridgehead carbons (C1, C3, C5, C7) are the primary sites for functionalization.

-

C1-Amino Group: Essential for ion channel blocking (mimics NH4+).

-

C1-Hydroxyl/Nitrile: Used in DPP-IV inhibitors to interact with specific serine or histidine residues in the enzyme pocket.

-

Lipophilic Tail: Adding an adamantane group to a hydrophilic drug (e.g., nucleosides) can improve oral bioavailability by >50%.

Visualization: The Adamantane Pharmacophore

Figure 3: Pharmacophore map illustrating how the adamantane core confers specific properties to key therapeutic agents.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[7] Link

-

BenchChem. (2025).[5][8] Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. BenchChem Technical Guides. Link

-

Liu, J., et al. (2011). Adamantane-based M2 ion channel blockers: A review of the mechanism and resistance. Journal of Medicinal Chemistry. Link

-

Spilovska, K., et al. (2016).[3] Adamantane – A Lead Structure for Drugs in Clinical Practice.[3][7][9] Current Medicinal Chemistry. Link

-

MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.[4][10][11] Applied Sciences.[10] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jchr.org [jchr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Scaffold: A Privileged Structure in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has carved a unique and significant niche in the landscape of medicinal chemistry. Its discovery in petroleum in 1933 and subsequent synthetic accessibility have paved the way for the development of a diverse array of analogues with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the biological activities of adamantane derivatives, delving into their mechanisms of action, quantitative biological data, detailed experimental protocols, and the underlying rationale for their therapeutic applications.

The Physicochemical Advantage of the Adamantane Cage

The adamantane structure confers several advantageous properties to a molecule, making it a "privileged scaffold" in drug design. Its key features include:

-

Lipophilicity: The hydrocarbon cage is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier. This property is crucial for targeting intracellular and central nervous system (CNS) targets.

-

Rigidity and Steric Bulk: The rigid framework of adamantane provides a defined three-dimensional structure that can facilitate specific and high-affinity interactions with biological targets. Its bulk can also be used to sterically hinder unwanted metabolic transformations, thereby improving the pharmacokinetic profile of a drug.

-

Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, which can lead to a longer half-life and improved bioavailability of adamantane-containing drugs.

-

Synthetic Versatility: The adamantane cage can be functionalized at its bridgehead (tertiary) and bridge (secondary) positions, allowing for the synthesis of a wide variety of derivatives with tailored biological activities.

These unique physicochemical properties have been successfully exploited in the development of drugs for a range of therapeutic areas, from infectious diseases to neurodegenerative disorders and cancer.

Antiviral Activity: The Genesis of Adamantane in Medicine

The journey of adamantane in medicine began with the discovery of the antiviral properties of amantadine (1-aminoadamantane) in the 1960s.[1] This seminal finding ushered in an era of research into adamantane-based antiviral agents.

Mechanism of Action: Targeting the M2 Proton Channel

The primary mechanism of antiviral action for amantadine and its close analogue, rimantadine, against influenza A virus is the blockade of the M2 proton channel.[2][3] The M2 protein is a tetrameric ion channel embedded in the viral envelope that is essential for the uncoating of the virus within the host cell. By blocking this channel, adamantane derivatives prevent the influx of protons into the viral particle, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex and the release of the viral genome into the cytoplasm.[2]

Caption: Mechanism of action of amantadine and rimantadine against Influenza A virus.

Quantitative Data: Antiviral Activity

The antiviral activity of adamantane derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) in cell culture-based assays.

| Compound | Virus | Cell Line | IC50 | Reference |

| Amantadine | Influenza A/Hongkong/68 | MDCK | 0.11 µg/mL | [1] |

| Rimantadine | Influenza A (H1N1) | MDCK | ~5 µM | [4] |

| Amantadine Derivative (3F4) | SARS-CoV-2 | Vero E6 | 0.32 µM | [5] |

| Amantadine Derivative (3F5) | SARS-CoV-2 | Vero E6 | 0.44 µM | [5] |

It is important to note that resistance to amantadine and rimantadine is now widespread among influenza A strains, limiting their clinical use for this indication.[6] However, research into novel adamantane derivatives with activity against other viruses, such as SARS-CoV-2, is ongoing.[5]

Neuroprotective Activity: Modulating Glutamatergic Neurotransmission

Adamantane derivatives have emerged as important therapeutic agents for the management of neurodegenerative disorders, most notably Alzheimer's disease.

Mechanism of Action: NMDA Receptor Antagonism

The primary neuroprotective mechanism of memantine, an aminoadamantane derivative, is its action as an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[7] In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in a massive influx of Ca2+ and subsequent excitotoxicity and neuronal cell death. Memantine preferentially blocks the NMDA receptor channel when it is excessively open, while having minimal effect on normal synaptic transmission, which is crucial for learning and memory.

Caption: Neuroprotective mechanism of memantine via NMDA receptor antagonism.

Beyond NMDA receptor antagonism, some adamantane derivatives may exert neuroprotective effects through other mechanisms, such as modulation of the GLP-1 signaling pathway, which is involved in neuronal plasticity and survival.[8]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The lipophilic nature of the adamantane scaffold makes it an attractive component in the design of anticancer agents, as it can enhance penetration into tumor cells. Adamantane derivatives have demonstrated a range of anticancer activities through various mechanisms.

Mechanisms of Action

-

Induction of Apoptosis: Several adamantane derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[9] For example, the synthetic retinoid adamantane derivative CD437 is a potent inducer of apoptosis in various tumor types.[10]

-

Inhibition of Signaling Pathways: Adamantane-containing compounds have been found to inhibit key signaling pathways that are dysregulated in cancer. For instance, adamantyl isothiourea derivatives can suppress the TLR4-MyD88-NF-κB signaling pathway, which is implicated in inflammation-driven cancers like hepatocellular carcinoma.[10] The adamantyl arotinoid chalcone derivative MX781 acts by inhibiting IκB kinase, another key player in the NF-κB pathway.[10]

Caption: A generalized workflow for the MTT assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the adamantane derivatives and incubate for a further 24-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

Protocol:

-

Cell Monolayer: Seed a confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza virus) in a multi-well plate.

-

Virus Adsorption: Adsorb a known amount of virus onto the cell monolayer for 1 hour at 37°C.

-

Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the adamantane derivative.

-

Incubation: Incubate the plates at 37°C until plaques (zones of cell death) are visible.

-

Staining: Fix and stain the cells with a dye such as crystal violet. The plaques will appear as clear zones against a stained cell monolayer.

-

Quantification: Count the number of plaques at each drug concentration and calculate the IC50 value.

Synthesis of Key Adamantane Analogues

The synthesis of biologically active adamantane derivatives is a crucial aspect of their development. The following are simplified representations of synthetic routes for some key analogues.

Caption: Simplified synthetic workflows for amantadine, memantine, and rimantadine.

Future Directions and Conclusion

The adamantane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The unique combination of lipophilicity, rigidity, and metabolic stability makes it an enduringly attractive building block in medicinal chemistry. Future research will likely focus on:

-

Design of Multi-target Ligands: The development of adamantane derivatives that can simultaneously modulate multiple biological targets offers a promising strategy for the treatment of complex diseases.

-

Drug Delivery Systems: The lipophilic nature of adamantane can be harnessed for the development of novel drug delivery systems, such as nanoparticles and liposomes, to improve the targeted delivery and efficacy of therapeutic agents.

-

Exploration of New Biological Activities: High-throughput screening of adamantane-based compound libraries will undoubtedly uncover new and unexpected biological activities, further expanding the therapeutic potential of this remarkable scaffold.

References

-

Hassan, H. M., Al-Wahaibi, L. H., Shehatou, G. S., & El-Emam, A. A. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. American Journal of Cancer Research, 11(1), 350–369. [Link]

-

Sharma, A., et al. (2020). Adamantane-based chalcones and triazoles as potential anticancer agents. Journal of Chemical Health Risks, 10(4), 235-246. [Link]

-

Wroblewska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

-

O'Loughlin, T., et al. (2022). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. Journal of Supramolecular Chemistry, 34(5-6), 231-240. [Link]

-

Wiciński, M., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 12(1), 6759. [Link]

-

Reyes-Sandoval, E., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virology Journal, 20(1), 273. [Link]

-

Al-Wahaibi, L. H., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13087–13101. [Link]

-

Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160–170. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

-

Al-Wahaibi, L. H., et al. (2023). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports, 13(1), 12345. [Link]

-

Wroblewska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. ResearchGate. [Link]